Oligopeptide-24

Catalog No.
S12842761
CAS No.
M.F
C50H78N16O19S2
M. Wt
1271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oligopeptide-24

Product Name

Oligopeptide-24

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[2-[[2-[[2-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

Molecular Formula

C50H78N16O19S2

Molecular Weight

1271.4 g/mol

InChI

InChI=1S/C50H78N16O19S2/c1-4-25(2)42(66-48(84)32(16-26-7-9-27(67)10-8-26)65-47(83)31(13-15-87-3)63-43(79)28(51)24-86)49(85)64-30(11-12-39(73)74)45(81)58-20-36(70)56-18-34(68)55-19-35(69)57-21-37(71)61-29(6-5-14-54-50(52)53)44(80)59-22-38(72)62-33(17-40(75)76)46(82)60-23-41(77)78/h7-10,25,28-33,42,67,86H,4-6,11-24,51H2,1-3H3,(H,55,68)(H,56,70)(H,57,69)(H,58,81)(H,59,80)(H,60,82)(H,61,71)(H,62,72)(H,63,79)(H,64,85)(H,65,83)(H,66,84)(H,73,74)(H,75,76)(H,77,78)(H4,52,53,54)/t25-,28-,29-,30-,31-,32-,33-,42-/m0/s1

InChI Key

KETLMQUWYBBGQR-ZXVPBAOPSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)N

Oligopeptide-24 (CAS 1018685-16-9), commercially known as CG-EDP3, is a highly purified, 13-amino acid synthetic biomimetic peptide (MW 1271.6 Da) engineered to replicate the receptor-binding activity of human Epidermal Growth Factor (EGF). From a procurement and formulation perspective, this peptide offers a critical advantage over recombinant biologicals by providing a standardized, chemically synthesized active ingredient. It bypasses the inherent instability, high molecular weight (~6.2 kDa), and complex cold-chain logistics associated with intact recombinant growth factors. By delivering targeted fibroblast and keratinocyte stimulation through a truncated, stable sequence, Oligopeptide-24 ensures high batch-to-batch reproducibility, exceptional purity (>95% via solid-phase peptide synthesis), and seamless integration into mainstream topical matrices and mesotherapy solutions [1].

Research Fit

Defined 13-mer sequence (CMYIEGGGGRGDG) — synthetic biomimetic peptide for elastin-fragment research
ECM remodeling pathway study fit — reported collagen/HA upregulation context
Transdermal permeability research — in vitro absorption data available; verify for specific vehicle

Substituting Oligopeptide-24 with recombinant human EGF (sh-Oligopeptide-1) or generic peptide hydrolysates introduces severe processability and stability risks. Intact recombinant EGF is a 53-amino acid protein that undergoes rapid proteolytic degradation and thermal denaturation in standard aqueous or emulsion-based formulations, often requiring specialized nano-encapsulation or strict refrigeration to maintain its biological titer. Furthermore, recombinant production introduces risks of host-cell protein contamination and batch variability. Generic crude peptides, conversely, lack the specific receptor-binding motif required to trigger the EGF receptor pathway. Oligopeptide-24 solves this by isolating the active binding domain into a stable 13-amino acid sequence, eliminating the tertiary structure vulnerabilities of the full protein while maintaining the targeted cellular signaling required for premium therapeutic and cosmetic efficacy .

Substitution Risk

Sequence mismatch Different peptide sequences may not reproduce Oligopeptide-24's reported EGF/AMPK pathway activation.
Pathway specificity Alternatives (e.g., neurotransmitter-inhibiting peptides) do not engage the same ECM regeneration and autophagy axes.
Regulatory context Generic anti-aging peptides lack the endogenous EGF upregulation profile, which may affect regulatory compliance in some markets.

Quantitative Upregulation of Hyaluronic Acid and Elastin vs. Baseline

In vitro assays utilizing human dermal fibroblast cultures demonstrate that Oligopeptide-24 significantly upregulates the synthesis of critical extracellular matrix components compared to untreated baselines. Specifically, dose-dependent administration of Oligopeptide-24 yields a 3-fold increase in hyaluronic acid expression and a 1.3-fold increase in elastin expression. This targeted biochemical signaling directly mimics the tissue-repair profile of endogenous growth factors, providing measurable efficacy for formulation [1].

Evidence DimensionExtracellular matrix component expression in fibroblasts
Target Compound Data3.0x increase in Hyaluronic Acid; 1.3x increase in Elastin
Comparator Or BaselineUntreated baseline control (1.0x)
Quantified Difference+200% HA expression; +30% Elastin expression
ConditionsIn vitro human dermal fibroblast culture, dose-dependent administration

Provides quantitative, assay-backed claim substantiation for premium anti-aging and tissue-repair product lines, justifying raw material ROI.

Transdermal Absorption
Class-level inference
3.2× higher than conventional peptides
Reported transdermal permeability context
In vitro model (NIHS, Japan); verify for specific formulation.

Molecular Weight and Thermal Stability vs. Recombinant EGF

The commercial viability of growth factors is heavily constrained by their molecular size and stability. Recombinant human EGF (sh-Oligopeptide-1) is a 53-amino acid protein with a molecular weight of approximately 6,200 Da, making it susceptible to thermal unfolding and enzymatic cleavage in topical matrices. Oligopeptide-24 is a truncated 13-amino acid sequence with a molecular weight of 1271.6 Da. This massive reduction in size eliminates the fragile tertiary folding requirements of the intact protein, granting Oligopeptide-24 extended stability in standard formulations without the mandatory cold-chain logistics of rhEGF .

Evidence DimensionMolecular weight and structural complexity
Target Compound Data1271.6 Da (13 amino acids, linear biomimetic sequence)
Comparator Or BaselinerhEGF / sh-Oligopeptide-1 (~6,200 Da, 53 amino acids, tertiary structure dependent)
Quantified Difference~79.5% reduction in molecular mass; elimination of tertiary folding dependency
ConditionsStandard physiological and formulation environments

Dramatically reduces formulation complexity, eliminates cold-chain storage requirements, and extends the shelf-life of the finished commercial product.

Hyaluronic Acid Secretion
Cross-study comparable
+40–60% at 0.01% concentration
Supports hydration-related pathway review
Fibroblast culture; endpoint verification recommended.

Enhanced Keratinocyte Survival and Cellular Attachment

Beyond proliferation, the efficacy of regenerative compounds relies on maintaining cellular viability under stress. In vitro studies indicate that Oligopeptide-24 actively decreases apoptosis rates and enhances cellular attachment in keratinocyte cultures. By acting as a positive regulator of cell survival, it outperforms generic hydrating agents by actively intervening in the cellular lifecycle, providing a structural and biological foundation for accelerated wound healing and epidermal barrier restoration [1].

Evidence DimensionKeratinocyte apoptosis and attachment rates
Target Compound DataDecreased apoptosis and increased cellular attachment
Comparator Or BaselineGeneric passive hydrating agents (no active anti-apoptotic signaling)
Quantified DifferenceActive biological regulation of survival pathways vs. passive moisture retention
ConditionsIn vitro keratinocyte culture under stress conditions

Crucial for post-procedure recovery products where maintaining cell viability under inflammatory stress is a primary performance metric.

Type I Collagen Synthesis
Cross-study comparable
+47% increase
Supports ECM remodeling endpoint review
In vitro fibroblast model; benchmarking may apply.

Manufacturing Purity and Reproducibility via SPPS

Procurement of recombinant proteins often involves managing batch-to-batch variability and the risk of host-cell protein (HCP) or endotoxin contamination inherent to biological expression systems. Oligopeptide-24 is manufactured via Solid-Phase Peptide Synthesis (SPPS), routinely achieving >95% purity. This synthetic route ensures exact sequence fidelity, zero biological contamination risk, and highly reproducible lot-to-lot analytical profiles, offering a significant QA/QC advantage over bioreactor-derived rhEGF for stringent cosmeceutical and medical device manufacturing [1].

Evidence DimensionManufacturing purity and biological contaminant risk
Target Compound Data>95% purity via SPPS, 0% host-cell protein risk
Comparator Or BaselineRecombinant EGF (requires complex downstream purification to remove HCPs and endotoxins)
Quantified DifferenceAbsolute elimination of biological expression contaminants
ConditionsIndustrial scale raw material procurement and QA/QC clearance

Streamlines regulatory compliance, reduces raw material testing overhead, and ensures consistent clinical performance across manufacturing lots.

Pigmentation Reduction
Clinical endpoint context
−12% over 8 weeks
Reported pigmentation endpoint context
Clinical study; endpoint context to verify.
Effect Duration Cycle
Class-level inference
2.8× longer via AMPK/mTOR
Reported pathway-duration context
In vitro cellular assay; autophagy mechanism reported.
Endogenous EGF Upregulation
Class-level inference
EGF increase vs. exogenous EGF restriction
Regulatory compliance context for EGF-like research
Serum-free fibroblast culture; regulatory review required.

Where Oligopeptide-24 is the Right Choice: Advanced Anti-Aging and Firming Emulsions

Because Oligopeptide-24 upregulates hyaluronic acid by 3-fold and elastin by 1.3-fold while maintaining high stability in standard emulsions, it is the ideal active ingredient for premium anti-aging creams and serums. It replaces unstable recombinant EGF, allowing formulators to achieve growth-factor-like efficacy with standard room-temperature manufacturing and extended shelf-life [1].

Where Oligopeptide-24 is the Right Choice: Post-Procedure Recovery and Mesotherapy

The peptide's ability to decrease keratinocyte apoptosis and increase cell attachment makes it highly suitable for post-procedure recovery topicals and injectable mesotherapy cocktails. Its >95% synthetic purity ensures a reliable, endotoxin-free profile, which is critical for applications involving compromised skin barriers, such as after microneedling, chemical peels, or laser resurfacing [2].

Where Oligopeptide-24 is the Right Choice: Targeted Wound Healing Hydrogels

For medical device coatings or advanced wound care hydrogels, Oligopeptide-24 provides the necessary biological signaling to accelerate granulation and epithelialization. Its low molecular weight (1271.6 Da) allows for efficient diffusion through wound exudate and hydrogel matrices, outperforming bulky recombinant proteins in delivering sustained regenerative signals to the wound bed .

Application Selection Guide

Application
Selection Property
Validation Focus
Transdermal permeability research
Peptide permeability profile
Absorption model review
Endogenous EGF upregulation assays
Regulatory compliance context
EGF pathway activation assessment
Pigmentation and ECM dual-endpoint models
Melanin and collagen pathway response
Pigmentation and ECM endpoint review
Autophagy pathway duration studies
AMPK/mTOR pathway activation context
Autophagy-mediated effect duration review

XLogP3

-7.9

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

20

Exact Mass

1270.50705667 Da

Monoisotopic Mass

1270.50705667 Da

Heavy Atom Count

87

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